molecular formula C19H20O5 B1369992 Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate CAS No. 937602-02-3

Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate

Cat. No.: B1369992
CAS No.: 937602-02-3
M. Wt: 328.4 g/mol
InChI Key: ZYRSUURBPBOTNG-UHFFFAOYSA-N
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Description

Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate is an organic compound with the molecular formula C19H20O5 It is a derivative of benzoic acid and is characterized by the presence of an acetylphenoxy group and a propoxy linkage

Mechanism of Action

The mechanism of action of “Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate” is not specified in the search results . The mechanism of action of a chemical compound typically refers to its effects on biological systems, which might not be applicable for this compound if it’s not used in a biological context.

Safety and Hazards

The safety and hazards associated with “Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate” are not specified in the search results . For detailed safety information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) provided by the supplier or manufacturer .

Future Directions

The future directions for the use or study of “Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate” are not specified in the search results . Future directions could include potential applications, ongoing research, and areas of interest in the scientific community.

Relevant Papers The search results do not provide specific references to papers relevant to "this compound" . For a comprehensive analysis, it’s recommended to conduct a literature search in scientific databases using the compound’s name or CAS number (937602-04-5) as keywords .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate typically involves a multi-step process. One common method includes the following steps:

    Esterification: Benzoic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl benzoate.

    Etherification: Methyl benzoate undergoes etherification with 3-(3-acetylphenoxy)propanol in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate
  • Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both acetyl and propoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-14(20)16-5-3-6-18(13-16)24-12-4-11-23-17-9-7-15(8-10-17)19(21)22-2/h3,5-10,13H,4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRSUURBPBOTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594793
Record name Methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-02-3
Record name Methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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